Cas no 449746-06-9 (3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine)
3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine
- 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine
- EN300-230399
- 3-Propyl-5-(propylthio)-4H-1,2,4-triazol-4-amine
- CS-0297302
- STK350472
- 3-propyl-5-propylsulfanyl-1,2,4-triazol-4-amine
- 3-PROPYL-5-(PROPYLSULFANYL)-1,2,4-TRIAZOL-4-AMINE
- AKOS000313082
- BBL040441
- 449746-06-9
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- MDL: MFCD03536384
- Inchi: 1S/C8H16N4S/c1-3-5-7-10-11-8(12(7)9)13-6-4-2/h3-6,9H2,1-2H3
- InChI Key: OUIFMSOQDQJLCY-UHFFFAOYSA-N
- SMILES: S(CCC)C1=NN=C(CCC)N1N
Computed Properties
- Exact Mass: 200.10956770Da
- Monoisotopic Mass: 200.10956770Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82Ų
3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026467-250mg |
3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine |
449746-06-9 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026467-1g |
3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine |
449746-06-9 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026467-5g |
3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine |
449746-06-9 | 5g |
£782.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-50mg |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 50mg |
¥1733.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-100mg |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 100mg |
¥2590.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-250mg |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 250mg |
¥3749.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-500mg |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 500mg |
¥6134.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-1g |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 1g |
¥10389.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-2.5g |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 2.5g |
¥20358.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367972-5g |
3-Propyl-5-(propylthio)-4h-1,2,4-triazol-4-amine |
449746-06-9 | 95% | 5g |
¥28092.00 | 2024-05-13 |
3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine Suppliers
3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine
Comprehensive Overview of 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 449746-06-9)
The compound 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 449746-06-9) is a specialized organic molecule belonging to the 1,2,4-triazole family. This class of compounds has garnered significant attention in recent years due to their versatile applications in pharmaceuticals, agrochemicals, and material science. The presence of both propyl and propylsulfanyl substituents in this molecule enhances its lipophilicity, making it a promising candidate for research in drug delivery systems and bioactivity studies.
One of the most frequently searched topics related to 1,2,4-triazole derivatives is their potential role in antimicrobial and antifungal applications. Researchers are increasingly exploring how modifications to the triazole core, such as the introduction of sulfur-containing groups, can improve efficacy against resistant strains. The propylsulfanyl moiety in 449746-06-9 is particularly intriguing, as sulfur-based functional groups are known to contribute to enhanced binding affinity in biological targets.
In the context of agrochemical innovation, 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine has been studied for its potential as a plant growth regulator or pesticide intermediate. The triazole scaffold is a common feature in many commercial fungicides, and the unique substitution pattern of this compound may offer new avenues for crop protection. Recent trends in sustainable agriculture have driven interest in low-toxicity alternatives, making this compound a subject of ongoing investigation.
From a material science perspective, the 1,2,4-triazole ring system is valued for its ability to form stable coordination complexes with metals. This property is leveraged in the development of corrosion inhibitors and catalysts. The sulfur atom in the propylsulfanyl group could further enhance these interactions, opening doors for applications in industrial coatings or electronic materials.
The synthesis of 449746-06-9 typically involves multi-step reactions, including cyclization and alkylation processes. Researchers often optimize these methods to improve yield and purity, as highlighted in recent patent literature. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, given the complexity of its heterocyclic structure.
Environmental and toxicological profiles of 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine remain an active area of study. With growing regulatory scrutiny on chemical safety, data on biodegradability and ecotoxicity are critical for its commercial adoption. Computational modeling tools like QSAR (Quantitative Structure-Activity Relationship) are increasingly used to predict these properties early in the development process.
In summary, CAS No. 449746-06-9 represents a compelling example of how tailored heterocycles can address diverse challenges across industries. Its dual functionality—combining a triazole backbone with a thioether linkage—makes it a valuable building block for future innovations in life sciences and advanced materials.
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